

A Comparative Study of PI3K-IN-7 in Diverse Cancer Models

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Compound of Interest

Compound Name: PI3K-IN-7

Cat. No.: B1677772

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dual PI3K/mTOR inhibitor, **PI3K-IN-7** (also known as Compound 19i), with other representative phosphoinositide 3-kinase (PI3K) inhibitors. The information presented is based on available preclinical data and is intended to inform research and drug development efforts in oncology.

Introduction to PI3K Inhibition in Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2][3] PI3K inhibitors are a class of targeted therapies designed to block this pathway, thereby impeding cancer progression.[4] These inhibitors can be broadly categorized into pan-PI3K inhibitors (targeting all class I PI3K isoforms), isoform-specific inhibitors, and dual PI3K/mTOR inhibitors.[2]

PI3K-IN-7 is a potent, dual inhibitor of PI3K and mTOR.[5][6][7] This guide compares its performance with a dual PI3K/mTOR inhibitor (Gedatolisib), a pan-PI3K inhibitor (Buparlisib/BKM120), and a PI3K α -specific inhibitor (Alpelisib).

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of **PI3K-IN-7** and comparator compounds across various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth or kinase activity.

Table 1: Comparative IC50 Values of PI3K/mTOR Inhibitors in HCT116 Colon Cancer Cells[8]

Compound	Type	IC50 (µM) in HCT116 Cells
PI3K-IN-7 (Compound 19i)	Dual PI3K/mTOR Inhibitor	0.3
Gedatolisib	Dual PI3K/mTOR Inhibitor	1.4

Lower IC50 values indicate higher potency.

Table 2: Comparative IC50 Values of PI3K Inhibitors in Various Cancer Cell Lines

Compound	Type	Cancer Type	Cell Line	IC50 (nM)	Reference
Gedatolisib	Dual PI3K/mTOR	Breast	MDA-361	4.0	[9]
Prostate	PC3-MM2	13.1	[9]		
Buparlisib (BKM120)	Pan-PI3K	Ovarian	A2780	100 - 700	[2]
Glioblastoma	U87MG	100 - 700	[2]		
Multiple Myeloma	ARP1, MM.1S, etc.	Not specified	[2]		
Medulloblastoma	Various	279 - 4380	[10]		
Alpelisib (BYL719)	PI3K α -specific	Breast (PIK3CA mutant)	KPL4	~250	[11]
Breast (PIK3CA mutant)	HCC1954	~500	[11]		
Breast (PIK3CA mutant)	SKBR3	~750	[11]		
Breast (PIK3CA mutant)	BT474	~1000	[11]		

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block the enzymatic activity of a specific kinase by 50% (IC₅₀).

- Reagents and Materials: Purified recombinant PI3K and/or mTOR enzymes, ATP, kinase buffer, substrate (e.g., PIP2), and a detection system (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - Prepare serial dilutions of the test compound (e.g., **PI3K-IN-7**) in a suitable solvent like DMSO.
 - In a microplate, combine the kinase, the test compound at various concentrations, and the kinase buffer.
 - Initiate the kinase reaction by adding a mixture of ATP and the substrate.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
 - Stop the reaction and measure the amount of product formed using the detection system.
 - Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the PI3K inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the inhibitor concentration to determine the IC₅₀ value.

Western Blot Analysis for PI3K Pathway Inhibition

Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway, providing a direct measure of pathway inhibition.

- **Cell Lysis:** Treat cancer cells with the PI3K inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- **SDS-PAGE and Protein Transfer:** Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:**
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-S6, S6).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify the band intensities to determine the relative levels of phosphorylated proteins, normalized to the total protein levels.

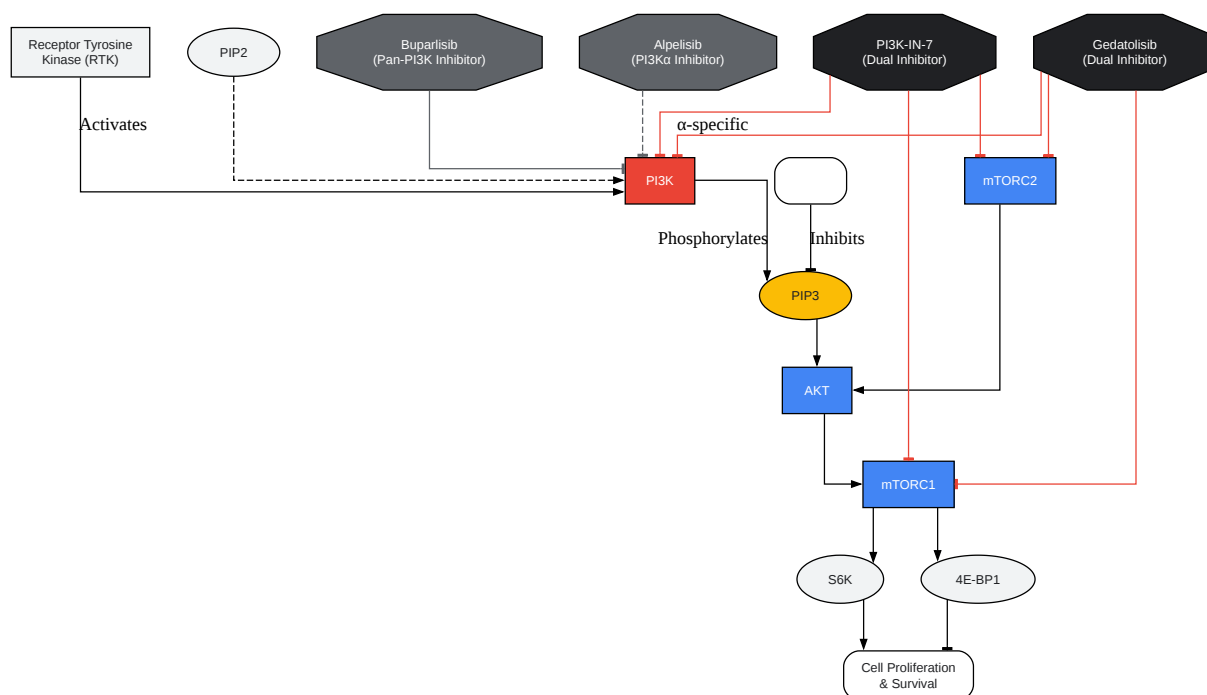
In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

- **Cell Implantation:** Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
- **Tumor Growth and Randomization:** Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- **Drug Administration:** Administer the PI3K inhibitor (e.g., orally or intraperitoneally) to the treatment group according to a predetermined dosing schedule. The control group receives a vehicle.
- **Tumor Measurement:** Measure tumor volume regularly (e.g., twice a week) using calipers.
- **Endpoint:** At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
- **Data Analysis:** Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the treatment.

Visualizations

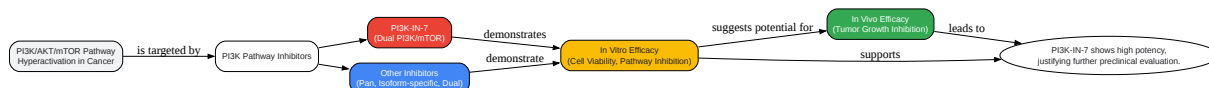
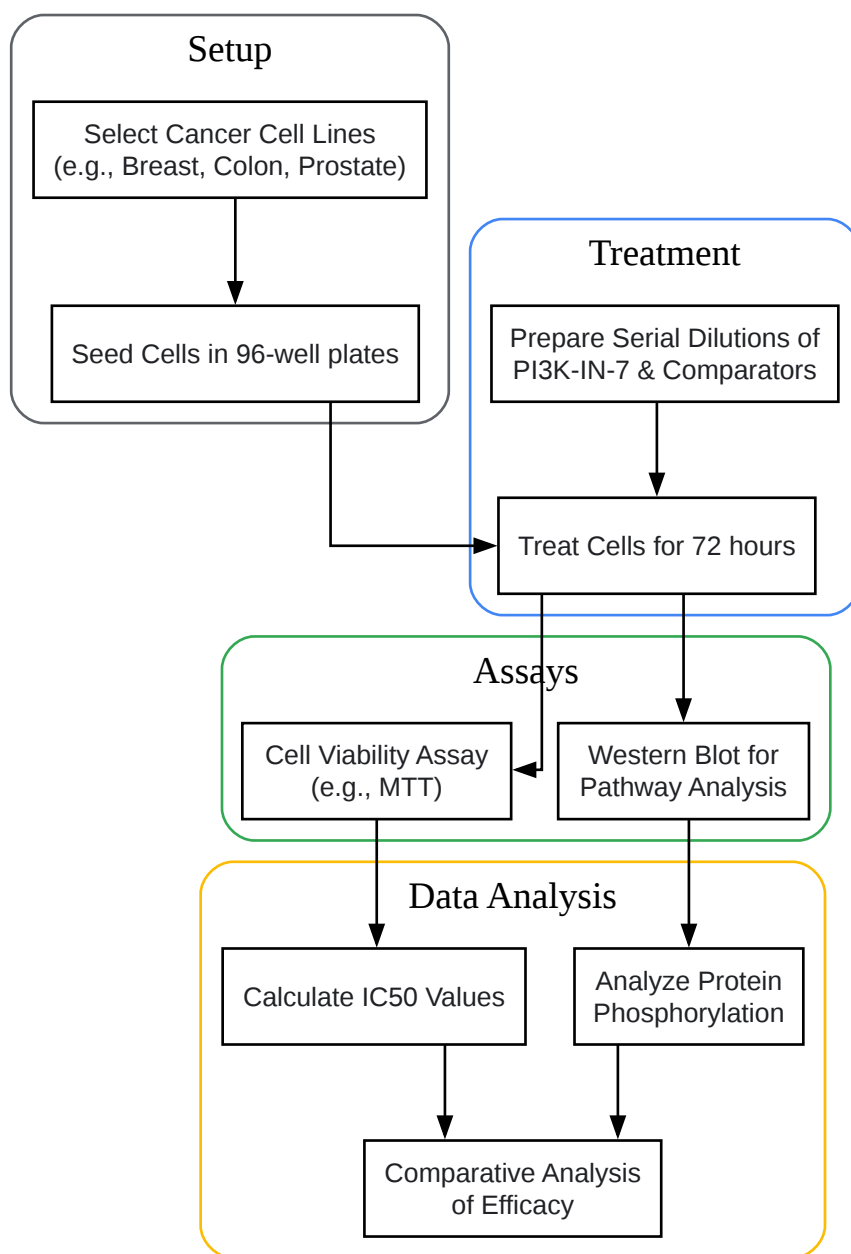
PI3K/AKT/mTOR Signaling Pathway



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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Workflow for In Vitro PI3K Inhibitor Comparison



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